5-chloro-7-(trifluoromethoxy)-1H-indole
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Overview
Description
5-chloro-7-(trifluoromethoxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures (160-180°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-(trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted indoles.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Cross-Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
5-chloro-7-(trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-azaindole: Similar structure but with a nitrogen atom in the ring.
5-chloro-7-iodo-8-hydroxyquinoline: Contains additional iodine and hydroxyl groups.
5-chloro-7-azaindole-3-carbaldehyde: Contains an aldehyde group at the 3-position.
Uniqueness
5-chloro-7-(trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
2763946-15-0 |
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Molecular Formula |
C9H5ClF3NO |
Molecular Weight |
235.59 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5ClF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H |
InChI Key |
TXLGJNKACMYEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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